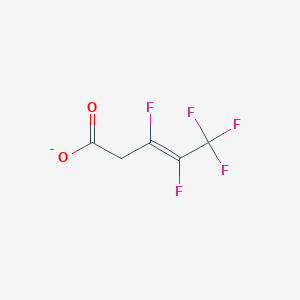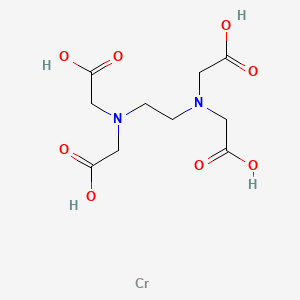
EDTA chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediaminetetraacetic acid chromium, commonly referred to as EDTA chromium, is a coordination complex formed between chromium ions and ethylenediaminetetraacetic acid. Ethylenediaminetetraacetic acid is a chelating agent that binds to metal ions, forming stable complexes. Chromium, a transition metal, can exist in multiple oxidation states, with chromium(III) being the most stable and biologically relevant form. The complexation of chromium with ethylenediaminetetraacetic acid enhances its solubility and stability, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediaminetetraacetic acid chromium typically involves the reaction of chromium(III) salts, such as chromium(III) nitrate or chromium(III) chloride, with ethylenediaminetetraacetic acid in an aqueous solution. The reaction is carried out under controlled pH conditions, usually in the range of 3.8 to 4.7, to ensure optimal complexation. The reaction can be represented as follows:
Cr3++EDTA4−→[Cr(EDTA)]−
Industrial Production Methods
In industrial settings, the production of ethylenediaminetetraacetic acid chromium involves large-scale batch or continuous processes. The chromium(III) salt and ethylenediaminetetraacetic acid are dissolved in water, and the pH is adjusted using a buffer solution. The mixture is then heated to facilitate the reaction, and the resulting complex is purified through filtration and crystallization. The final product is obtained as a solid or in a concentrated solution form.
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic acid chromium undergoes various chemical reactions, including:
Complexation Reactions: Formation of stable complexes with other metal ions.
Redox Reactions: Chromium can undergo oxidation-reduction reactions, changing its oxidation state.
Substitution Reactions: Ligands in the complex can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Ammonia, chloride ions.
Major Products Formed
Chromium(III) Complexes: Stable complexes with various ligands.
Chromium(VI) Compounds: Formed through oxidation reactions.
Scientific Research Applications
Ethylenediaminetetraacetic acid chromium has a wide range of applications in scientific research:
Chemistry: Used as a standard in complexometric titrations to determine metal ion concentrations.
Biology: Investigated for its role in glucose metabolism and insulin sensitivity.
Medicine: Explored for its potential in chelation therapy to remove toxic metals from the body.
Industry: Utilized in water treatment processes to sequester metal ions and prevent scale formation.
Mechanism of Action
The mechanism of action of ethylenediaminetetraacetic acid chromium involves the chelation of chromium ions by ethylenediaminetetraacetic acid. The chelating agent binds to the metal ion through its nitrogen and oxygen atoms, forming a stable ring structure. This complexation prevents the metal ion from participating in unwanted reactions and enhances its solubility and bioavailability. The molecular targets and pathways involved include:
Metal Ion Sequestration: Binding and removal of metal ions from biological systems.
Enzyme Inhibition: Inhibition of metal-dependent enzymes by chelating the metal cofactor.
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid chromium can be compared with other similar compounds, such as:
Diethylenetriaminepentaacetic acid chromium: Another chelating agent with a similar structure but with an additional amine group.
Nitrilotriacetic acid chromium: A simpler chelating agent with fewer coordination sites.
Citric acid chromium: A naturally occurring chelating agent with a different coordination chemistry.
Uniqueness
Ethylenediaminetetraacetic acid chromium is unique due to its high stability and strong binding affinity for metal ions. Its ability to form stable complexes with a wide range of metal ions makes it versatile for various applications in research and industry.
Properties
CAS No. |
24669-13-4 |
|---|---|
Molecular Formula |
C10H16CrN2O8 |
Molecular Weight |
344.24 g/mol |
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;chromium |
InChI |
InChI=1S/C10H16N2O8.Cr/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |
InChI Key |
YJZDPFHZDKVOTR-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Cr] |
Related CAS |
60-00-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



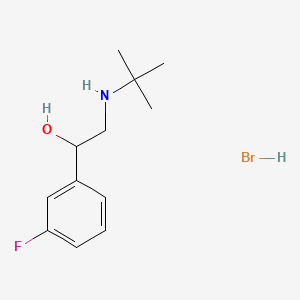
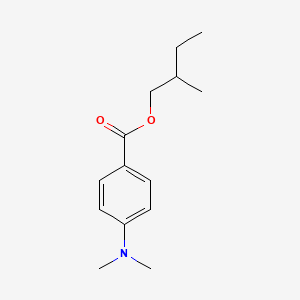
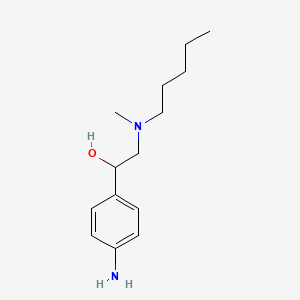
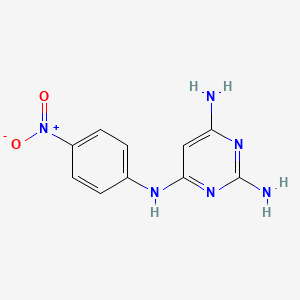
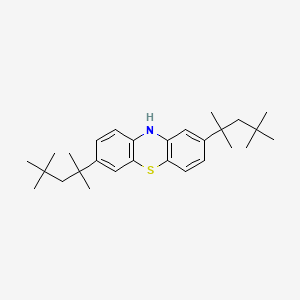
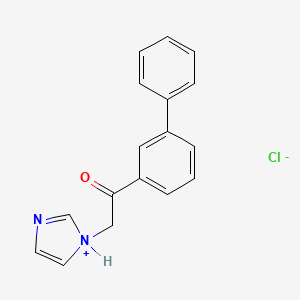
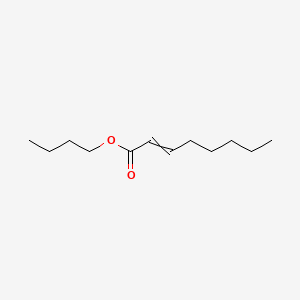


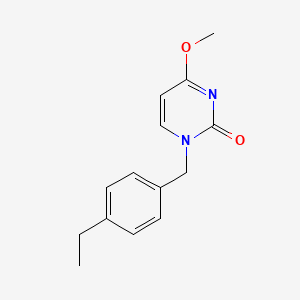
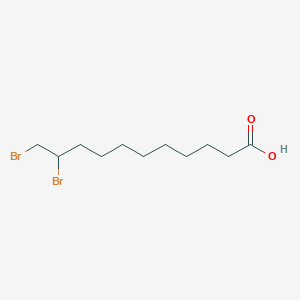
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)
